molecular formula C13H12F3NO B6695325 N-cyclohex-3-en-1-yl-2,3,6-trifluorobenzamide

N-cyclohex-3-en-1-yl-2,3,6-trifluorobenzamide

Cat. No.: B6695325
M. Wt: 255.23 g/mol
InChI Key: CEVCIICPVRUUOH-UHFFFAOYSA-N
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Description

N-cyclohex-3-en-1-yl-2,3,6-trifluorobenzamide is an organic compound that features a cyclohexene ring attached to a trifluorobenzamide moiety

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-2,3,6-trifluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c14-9-6-7-10(15)12(16)11(9)13(18)17-8-4-2-1-3-5-8/h1-2,6-8H,3-5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVCIICPVRUUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC(=O)C2=C(C=CC(=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohex-3-en-1-yl-2,3,6-trifluorobenzamide typically involves the following steps:

    Formation of Cyclohex-3-en-1-ylamine: This intermediate can be synthesized through the reduction of cyclohex-3-en-1-one using a suitable reducing agent such as sodium borohydride.

    Acylation Reaction: The cyclohex-3-en-1-ylamine is then reacted with 2,3,6-trifluorobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The cyclohexene ring can undergo oxidation reactions to form epoxides or diols.

    Reduction: The trifluorobenzamide moiety can be reduced to the corresponding amine under specific conditions.

    Substitution: The trifluorobenzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.

    Substitution: Nucleophiles such as amines or thiols for substitution reactions.

Major Products:

    Epoxides and Diols: From oxidation of the cyclohexene ring.

    Amines: From reduction of the trifluorobenzamide group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-cyclohex-3-en-1-yl-2,3,6-trifluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its trifluoromethyl group which can enhance metabolic stability and bioavailability.

    Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its distinct chemical structure.

Mechanism of Action

The mechanism by which N-cyclohex-3-en-1-yl-2,3,6-trifluorobenzamide exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors that recognize the trifluorobenzamide moiety.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

    N-cyclohex-3-en-1-yl-2,2,2-trifluoroacetamide: Similar structure but with an acetamide group instead of a benzamide.

    Cyclohex-3-en-1-ylamine: The amine precursor used in the synthesis of N-cyclohex-3-en-1-yl-2,3,6-trifluorobenzamide.

Uniqueness:

    Trifluorobenzamide Moiety: The presence of the trifluorobenzamide group imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability.

    Cyclohexene Ring: The cyclohexene ring provides structural rigidity and potential for further functionalization.

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